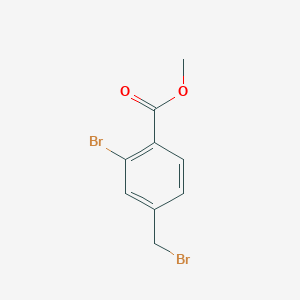
2-Propyl-4-pentenoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-pentenoic Acid Methyl Ester typically involves the esterification of 2-Propyl-4-pentenoic Acid with methanol. This reaction is catalyzed by an acid or base, and the conditions must be carefully controlled to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the action of a catalyst to form the desired ester. The process includes steps such as hydrolysis, acidification, layering, and rectification to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propyl-4-pentenoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propyl-4-pentenoic Acid Methyl Ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Propyl-4-pentenoic Acid Methyl Ester is closely related to its parent compound, valproic acid. It is believed to exert its effects through the inhibition of enzymes involved in the metabolism of neurotransmitters, thereby stabilizing neuronal activity . The compound may also interact with molecular targets such as ion channels and receptors, influencing various signaling pathways .
Comparación Con Compuestos Similares
2-Propyl-4-pentenoic Acid: The parent compound, which is a metabolite of valproic acid.
Methyl 4-pentenoate: Another ester with similar structural features.
2-Pentenoic Acid, 4-methyl-, Methyl Ester: A structurally related compound with different substituents.
Uniqueness: 2-Propyl-4-pentenoic Acid Methyl Ester is unique due to its specific structural features and its role as a metabolite of valproic acid. This gives it distinct biological and chemical properties that are not shared by other similar compounds .
Propiedades
IUPAC Name |
methyl 2-propylpent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h4,8H,1,5-7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPCGENVCAREOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)




